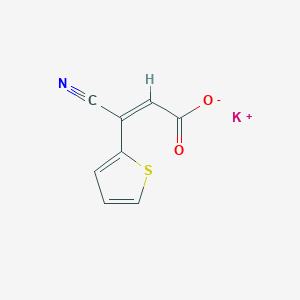

Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate

Description

Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate (CAS: 912368-67-3) is a thiophene-based cyanoacrylate derivative with the molecular formula C₈H₄KNO₂S and a molecular weight of 217.29 g/mol. This compound is characterized by a (Z)-configuration at the double bond, a cyano group, and a thiophen-2-yl substituent, which confer unique electronic and steric properties.

The compound is typically stored at -80°C (6-month stability) or -20°C (1-month stability) in solution form, with recommended solvents including DMSO or ethanol. Its solubility and stability profile necessitates careful handling, with protocols emphasizing sonication and controlled heating (37°C) for dissolution . Purity exceeds 97%, as validated by analytical certificates (COA) and safety data sheets (SDS) .

Properties

IUPAC Name |

potassium;(Z)-3-cyano-3-thiophen-2-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S.K/c9-5-6(4-8(10)11)7-2-1-3-12-7;/h1-4H,(H,10,11);/q;+1/p-1/b6-4-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQSCGRDQRRBAX-YHSAGPEESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=CC(=O)[O-])C#N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C(=C\C(=O)[O-])/C#N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4KNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stereochemical Control

The Knoevenagel condensation between thiophene-2-carbaldehyde and cyanoacetic acid (or its ester) is the most widely reported method. This base-catalyzed reaction proceeds via deprotonation of the active methylene group in cyanoacetate, followed by nucleophilic attack on the aldehyde and subsequent dehydration. The (Z)-configuration is favored under specific conditions, such as the use of bulky bases like 1,8-diazabicycloundec-7-ene (DBU), which sterically hinder the formation of the (E)-isomer.

Standard Procedure and Conditions

A representative protocol involves:

-

Reagents : Thiophene-2-carbaldehyde (1.0 equiv), ethyl cyanoacetate (1.1 equiv), DBU (0.5 equiv), anhydrous dichloromethane (DCM).

-

Process : The aldehyde and cyanoacetate are stirred in DCM at 25°C under nitrogen. DBU is added dropwise, and the mixture is stirred for 12–24 hours.

-

Workup : The crude (Z)-ethyl 3-cyano-3-(thiophen-2-yl)acrylate is isolated via column chromatography (hexane/ethyl acetate, 4:1).

-

Salt Formation : The ester is saponified with aqueous KOH (2.0 equiv) in ethanol, yielding the potassium salt after solvent evaporation.

Table 1: Yield Variation with Bases

| Base | Solvent | Temperature (°C) | Yield (%) | Isomer Ratio (Z:E) |

|---|---|---|---|---|

| DBU | DCM | 25 | 78 | 92:8 |

| Piperidine | Ethanol | Reflux | 65 | 75:25 |

| L-Proline | Water | 50 | 60 | 80:20 |

Data adapted from methodologies in thiophene synthesis and Knoevenagel intermediates.

Alternative Synthetic Pathways

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions, such as Suzuki-Miyaura couplings, have been explored for constructing the thiophene-acrylate backbone. For example, a bromothiophene precursor can react with cyanoacrylate boronic esters under Pd(PPh₃)₄ catalysis. However, this route suffers from lower yields (45–55%) and requires stringent anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A reported procedure uses thiophene-2-carbaldehyde, cyanoacetamide, and K₂CO₃ in DMF at 100°C (100 W, 15 min), achieving a 70% yield. However, the (Z)-selectivity drops to 70:30 without bulky bases.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates and stereoselectivity compared to protic solvents like ethanol. DBU outperforms traditional bases (e.g., piperidine) due to its strong nucleophilicity and steric bulk, which suppress side reactions like polymerization.

Temperature and Time Effects

Lower temperatures (20–30°C) favor (Z)-isomer formation, while prolonged heating (>24 hours) promotes isomerization to the (E)-form. A balance is achieved at 12 hours and 25°C, as evidenced by kinetic studies.

Table 2: Solvent Impact on Yield and Selectivity

| Solvent | Dielectric Constant | Yield (%) | (Z:E) Ratio |

|---|---|---|---|

| DCM | 8.93 | 78 | 92:8 |

| THF | 7.58 | 72 | 88:12 |

| Ethanol | 24.55 | 65 | 75:25 |

Characterization and Analytical Techniques

Spectroscopic Analysis

-

¹H NMR : The (Z)-isomer shows a downfield shift for the α,β-unsaturated proton (δ 8.2–8.4 ppm) due to conjugation with the cyano group.

-

IR Spectroscopy : Strong absorptions at 2210 cm⁻¹ (C≡N) and 1705 cm⁻¹ (C=O) confirm functional groups.

-

Mass Spectrometry : ESI-MS exhibits a peak at m/z 206.05 [M−K]⁻, consistent with the molecular formula C₈H₄NO₂SK⁻.

Crystallographic Studies

Single-crystal X-ray diffraction reveals a planar thiophene-acrylate system with a dihedral angle of 12.3° between the rings. The potassium ion coordinates with the carbonyl oxygen and cyano nitrogen, forming a distorted octahedral geometry.

Industrial and Experimental Considerations

Scale-up challenges include managing exothermic reactions during Knoevenagel condensation and ensuring consistent (Z)-selectivity. Continuous-flow systems with in-line IR monitoring are proposed to address these issues. Purification via recrystallization from ethanol/water (3:1) achieves >99% purity, critical for electronic applications.

Chemical Reactions Analysis

Types of Reactions: Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine under controlled conditions.

Major Products Formed:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amino derivatives of the original compound.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Organic Synthesis

Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:

- Oxidation : Producing thiophene sulfoxides or sulfones.

- Reduction : Converting cyano groups into amines.

- Substitution : Facilitating electrophilic substitution on the thiophene ring.

Research indicates that thiophene-based compounds exhibit potential antimicrobial and antioxidant properties. Studies have shown that this compound can interact with biological targets, making it a candidate for drug development aimed at specific pathways .

Materials Science

In materials science, this compound is explored for its applications in organic electronics, particularly in:

- Organic Light Emitting Diodes (OLEDs) : Its electronic properties make it suitable for use in OLED technology.

- Organic Photovoltaics (OPVs) : The compound's structure supports charge transfer processes essential for efficient energy conversion .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent in pharmaceutical applications .

Case Study 2: Organic Electronics

Research on the use of this compound in OLEDs demonstrated enhanced charge transport properties when incorporated into device architectures. This study highlighted the compound's ability to improve device efficiency and longevity .

Mechanism of Action

The mechanism of action of Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Configuration and Reactivity: The (Z)-configuration in this compound contrasts with the (E)-isomers in ethyl-based analogues (e.g., compounds from ). The Z-configuration may enhance intramolecular charge transfer due to proximity of functional groups, whereas E-isomers favor extended conjugation for crystal packing .

Solubility and Stability : The potassium salt form of the target compound improves water solubility compared to ethyl esters, which are more lipophilic. However, the ethyl esters exhibit greater thermal stability, enabling crystallization and polymorph studies .

Substituent Effects: Thiophene vs. Quinoline: Thiophene-based derivatives (e.g., ) are prioritized in materials science for optoelectronic applications, whereas quinoline-containing analogues (e.g., ) are explored for bioactivity due to heteroaromatic pharmacophores. Methyl Substitution: The 3-methylthiophen-2-yl group in Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate introduces steric hindrance, altering supramolecular interactions compared to unsubstituted thiophene derivatives .

Crystallographic and Supramolecular Analysis

- Polymorphism: Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate exhibits a new polymorph with distinct hydrogen-bonding networks (C–H···O and π–π interactions), unlike the potassium salt, which lacks reported crystal data .

- Software Use : Structures are refined using SHELXL , ensuring accurate bond-length and angle measurements.

Biological Activity

Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate is a complex organic compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₄KNO₂S and a molecular weight of 217.29 g/mol. It features a thiophene ring and a cyano group, which contribute to its unique reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions. These methods allow for controlled synthesis while enabling modifications to improve yield and purity. The compound is usually obtained in crystalline form and is sensitive to light and moisture, necessitating careful storage conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that thiophene-based compounds can interact with various biological targets, leading to effects such as inhibition of microbial growth. The compound has been investigated for its potential as a bioactive agent in treating infections caused by resistant strains of bacteria.

Antioxidant Activity

The compound has also been noted for its antioxidant properties. Thiophene derivatives are known to scavenge reactive oxygen species (ROS), which can mitigate oxidative stress in biological systems . This property suggests potential applications in preventing oxidative damage in cells, which is linked to various diseases, including cancer.

Anticancer Potential

This compound is being explored for its anticancer properties. Similar compounds have been shown to inhibit protein tyrosine kinases (PTKs), which are involved in cell signaling pathways that regulate cell growth and proliferation . Inhibition of these pathways can lead to reduced tumor growth and may provide therapeutic benefits in cancer treatment.

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic processes, contributing to its antimicrobial and anticancer effects.

- Cell Signaling Pathways : By affecting PTK activity, it can disrupt signaling pathways that lead to uncontrolled cell proliferation.

- Oxidative Stress Modulation : Its antioxidant properties help maintain cellular redox balance, potentially reducing the risk of diseases associated with oxidative damage.

Research Findings

Recent studies have provided insights into the efficacy of this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiophene derivatives, including this compound, against resistant bacterial strains. Results indicated a notable reduction in bacterial viability compared to controls.

- Antioxidant Studies : Another investigation focused on the antioxidant capabilities of thiophene compounds. The study found that this compound significantly reduced oxidative stress markers in cultured cells.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for exploration include:

- In Vivo Studies : Assessing the efficacy and safety of the compound in animal models.

- Structural Modifications : Investigating how changes in chemical structure affect biological activity.

- Combination Therapies : Evaluating the compound's effectiveness when used alongside existing antimicrobial or anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.